Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride
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Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring. The compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride has been evaluated for its antitumor activities against HeLa, A549 and MCF-7 cell lines . These cell lines represent cervical, lung, and breast cancer respectively, suggesting that the compound’s primary targets are likely to be cellular components or processes that are crucial in these types of cancer.
Mode of Action
Some compounds with similar structures have shown potent growth inhibition properties . This suggests that this compound may interact with its targets to inhibit cell growth, leading to a decrease in the proliferation of cancer cells.
Result of Action
The result of the action of this compound is the inhibition of growth in certain cancer cell lines . This suggests that the compound may induce cellular changes that lead to apoptosis (programmed cell death) or cell cycle arrest, thereby inhibiting the proliferation of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride typically involves the reaction of benzo[1,3]dioxole with an appropriate amine and methoxyethyl group under controlled conditions. One common method involves the use of piperonal (benzo[1,3]dioxole-5-carbaldehyde) as a starting material. The reaction proceeds through a series of steps including condensation, reduction, and substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Benzo[1,3]dioxol-5-ylmethylamine: A related compound with similar structural features but different functional groups.
Benzo[1,3]dioxol-5-ylmethyl-(2-hydroxy-ethyl)-amine: Another similar compound with a hydroxyl group instead of a methoxy group.
Uniqueness
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research applications where these properties are advantageous .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-13-5-4-12-7-9-2-3-10-11(6-9)15-8-14-10;/h2-3,6,12H,4-5,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNAMROEVFWIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC2=C(C=C1)OCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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